molecular formula C18H35BrO2 B14424191 Tetradecyl 2-bromobutanoate CAS No. 86711-88-8

Tetradecyl 2-bromobutanoate

Cat. No.: B14424191
CAS No.: 86711-88-8
M. Wt: 363.4 g/mol
InChI Key: OGCJFBJGNIQKDK-UHFFFAOYSA-N
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Description

Tetradecyl 2-bromobutanoate is an organic compound with the molecular formula C18H35BrO2 and a molecular weight of 363.373 g/mol It is a member of the ester family, specifically a brominated ester, which contains a bromine atom attached to the butanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 2-bromobutanoate typically involves the esterification of tetradecanol with 2-bromobutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 2-bromobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetradecyl 2-bromobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecyl 2-bromobutanoate involves its interaction with biological membranes and enzymes. The bromine atom can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The ester group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    Tetradecyl 4-bromobutanoate: Similar structure but with the bromine atom on the fourth carbon of the butanoate group.

    Tetradecyl 2-chlorobutanoate: Chlorine atom instead of bromine.

    Tetradecyl 2-bromopropanoate: Shorter carbon chain in the ester group.

Uniqueness

Tetradecyl 2-bromobutanoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s solubility, stability, and overall bioactivity, making it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

86711-88-8

Molecular Formula

C18H35BrO2

Molecular Weight

363.4 g/mol

IUPAC Name

tetradecyl 2-bromobutanoate

InChI

InChI=1S/C18H35BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17(19)4-2/h17H,3-16H2,1-2H3

InChI Key

OGCJFBJGNIQKDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(CC)Br

Origin of Product

United States

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